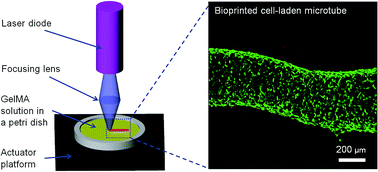An ultrafast hydrogel photocrosslinking method for direct laser bioprinting
RSC Advances Pub Date: 2016-02-15 DOI: 10.1039/C5RA24910D
Abstract
Photocrosslinking is a widely-used method to generate cell-laden hydrogels for tissue engineering. At present, it usually takes more than 30 seconds to crosslink hydrogels using UV illumination, and this delay makes it more likely that damage will occur in the DNA. With this in mind, we introduce an ultrafast photocrosslinking method using a low-cost blue laser diode. Experimental results show that a hydrogel with a diameter of 8 mm can be crosslinked using this process within 10 seconds with over 90% cell viability. Moreover, it is shown that the laser can be focused for the implementation of bioprinting. A microscale cell-laden microtube was successfully fabricated with this laser-based system, demonstrating its feasibility for bioprinting.

Recommended Literature
- [1] Selective droplet sampling using a minimum number of horizontal pneumatic actuators in a high aspect ratio and highly flexible PDMS device†
- [2] Analysis of complex polymers by multidimensional techniques. Invited Lecture
- [3] The oxidative potential of particulate matter (PM) in different regions around the world and its relation to air pollution sources†
- [4] High resolution electron microscopy in materials research
- [5] Slow rotation in tetra-arylmethanes
- [6] Visualization diagnosis of acute cerebral ischemia via sulfane sulfur-activated photoacoustic imaging†
- [7] Effect of Fe doping on the catalytic performance of CuO–CeO2 for low temperature CO oxidation
- [8] Fischer–Tropsch synthesis on cobalt/Al2O3-modified SiC catalysts: effect of cobalt–alumina interactions†
- [9] Origin of the concentration-dependent effects of N on the stability and electrical resistivity in polycrystalline Ge1Sb2Te4†
- [10] Electrostatic ion chromatography of cations using an N-dodecylphosphocholine zwitterionic stationary phase and water as the mobile phase

Journal Name:RSC Advances
Research Products
-
CAS no.: 1073-32-1
-
CAS no.: 19773-24-1









